



# FPI-1434 In Vivo Animal Model Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PSB-1434  |           |
| Cat. No.:            | B12362949 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

FPI-1434 is an antibody-drug conjugate (ADC) that comprises a humanized monoclonal antibody targeting the insulin-like growth factor-1 receptor (IGF-1R), linked to the alpha-emitting radionuclide Actinium-225 (225Ac).[1][2] IGF-1R is overexpressed in a wide range of solid tumors, making it an attractive target for cancer therapy.[1][2] FPI-1434 is designed to deliver a potent and localized dose of alpha radiation to tumor cells, leading to double-strand DNA breaks and subsequent cell death.[2][3] Preclinical in vivo animal model studies have been instrumental in evaluating the biodistribution, efficacy, and mechanism of action of FPI-1434, both as a monotherapy and in combination with other anticancer agents.

These application notes provide a summary of the key quantitative data from these preclinical studies and detailed protocols for the experimental models used.

# Data Presentation Biodistribution of [225Ac]-FPX-01 in Colo-205 Xenograft Model

The biodistribution of the FPI-1434 predecessor, [225Ac]-FPX-01, was evaluated in athymic nude mice bearing Colo-205 colorectal cancer xenografts. The study demonstrated high uptake in the tumor and low uptake in normal organs.[4]



| Organ          | Mean % Injected Dose per Gram (%ID/g) ± SD (168 hours post-injection) |  |
|----------------|-----------------------------------------------------------------------|--|
| Colo-205 Tumor | 35.5 ± 4.2                                                            |  |
| Normal Organs  | < 5.2                                                                 |  |

Data from a comparative biodistribution study of [225Ac]-FPX-01 in Colo-205 xenograft-bearing athymic nude mice.[4]

## Efficacy of FPI-1434 Monotherapy in Xenograft Models

Single-dose efficacy of FPI-1434 has been demonstrated in both colorectal (Colo-205) and non-small cell lung cancer (A549) xenograft models.

| Animal Model       | FPI-1434 Dose            | Outcome   |
|--------------------|--------------------------|-----------|
| Colo-205 Xenograft | 20 nCi                   | No effect |
| 50 nCi             | Tumor growth suppression |           |
| 100 nCi            | Tumor regression         | _         |
| A549 Xenograft     | 20 nCi                   | No effect |
| 50 nCi             | No effect                |           |
| 100 nCi            | Tumor growth suppression | _         |
| 200 nCi            | Tumor regression         | _         |

Summary of single-agent efficacy of FPI-1434 in preclinical xenograft models.[3]

## Efficacy of FPI-1434 in Combination with Olaparib

The combination of FPI-1434 with the PARP inhibitor olaparib showed synergistic efficacy in both Colo-205 and A549 xenograft models. The strongest combination effect was observed when using doses of each agent that were ineffective as monotherapies.[3][5]



| Animal Model       | FPI-1434 Dose | Olaparib Dose                 | Outcome                       |
|--------------------|---------------|-------------------------------|-------------------------------|
| Colo-205 Xenograft | 20 nCi        | Not specified                 | Combination efficacy observed |
| 50 nCi             | 25 mg/kg      | Strongest combined effect     |                               |
| A549 Xenograft     | 20 nCi        | Not specified                 | Combination efficacy observed |
| 50 nCi             | Not specified | Combination efficacy observed |                               |
| 100 nCi            | Not specified | Combination efficacy observed |                               |

Summary of combination efficacy of FPI-1434 and olaparib in preclinical xenograft models.[3]

# Efficacy of FPI-1434 in Combination with Immune Checkpoint Inhibitors

In a colorectal cancer syngeneic model, the combination of IGF-1R targeted alpha therapy with immune checkpoint inhibitors resulted in complete tumor eradication.[1] This combination also led to an increase in antigen-specific CD8+ T cells and a "vaccine" effect, preventing tumor growth upon re-inoculation.[1]

# **Experimental Protocols**

# Protocol 1: Xenograft Tumor Model for Efficacy and Biodistribution Studies

Objective: To establish subcutaneous xenograft tumor models in mice to evaluate the efficacy and biodistribution of FPI-1434.

#### Materials:

Colo-205 or A549 cancer cell lines



- Female athymic nude mice (4-6 weeks old)
- Matrigel
- Phosphate-buffered saline (PBS)
- Calipers
- FPI-1434 (or its analogues for biodistribution)
- Anesthetic

#### Procedure:

- Cell Preparation: Culture Colo-205 or A549 cells in appropriate media until they reach 80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x  $10^6$  cells per  $100~\mu$ L.
- Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100  $\mu$ L of the cell suspension into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size, measure the tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: Volume = (length x width²) / 2.
- Animal Grouping: When the average tumor volume reaches approximately 100-150 mm<sup>3</sup>, randomize the mice into treatment and control groups (n=5 per group).[3]
- Drug Administration:
  - For efficacy studies: Administer a single intravenous (i.v.) dose of FPI-1434 at the specified concentrations (e.g., 20-200 nCi).[3] The vehicle control group should receive a corresponding volume of the vehicle.
  - For biodistribution studies: Administer a single i.v. dose of radiolabeled FPI-1434 analogue (e.g., [<sup>225</sup>Ac]-FPX-01).



- Efficacy Assessment: Continue to monitor tumor volume and body weight for the duration of the study. Efficacy is determined by tumor growth inhibition or regression compared to the control group.
- Biodistribution Assessment: At predetermined time points (e.g., 168 hours), euthanize the mice.[4] Collect tumors, blood, and major organs. Weigh the tissues and measure the radioactivity using a gamma counter. Calculate the percent injected dose per gram (%ID/g) for each tissue.

# Protocol 2: Combination Therapy with Olaparib in Xenograft Models

Objective: To evaluate the synergistic anti-tumor effect of FPI-1434 in combination with the PARP inhibitor olaparib.

#### Procedure:

- Establish Xenograft Model: Follow steps 1-4 of Protocol 1 to establish Colo-205 or A549 xenograft tumors.
- Treatment Groups: Randomize mice into the following groups:
  - Vehicle control
  - o FPI-1434 alone
  - Olaparib alone
  - FPI-1434 + Olaparib
- Drug Administration:
  - Administer a single i.v. dose of FPI-1434.
  - 24 hours after FPI-1434 administration, begin intraperitoneal (i.p.) administration of olaparib (e.g., 25 mg/kg or 50 mg/kg).[3]
  - Administer olaparib on a 5-day on/2-day off schedule.[3]



- Efficacy Assessment: Monitor tumor volume and body weight as described in Protocol 1.
- Mechanism of Action Studies (Optional): At the end of the study, tumors can be excised and processed for immunohistochemistry (IHC) to evaluate markers of DNA damage (e.g., yH2AX) and apoptosis (e.g., cleaved caspase-3).[3]

### **Visualizations**





Click to download full resolution via product page

Caption: FPI-1434 Mechanism of Action.





Click to download full resolution via product page

Caption: Xenograft Study Workflow.



Click to download full resolution via product page

Caption: FPI-1434 and Olaparib Combination Logic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Fusion Pharmaceuticals Announces Preclinical Combination Data Demonstrating Enhanced Efficacy in Multiple Preclinical Tumor Models [prnewswire.com]
- 2. A Phase I Study of [225Ac]-FPI-1434 Radioimmunotherapy in Patients with IGF-1R Expressing Solid Tumors Fusion Pharma [fusionpharma.com]
- 3. fusionpharma.com [fusionpharma.com]



- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Fusion Pharmaceuticals Announces Preliminary Safety And Dosimetry Results From Its Single-Dose Portion Of The Phase 1 Study Of FPI-1434 Lumira Ventures | Venture Capital Life Sciences | Canada [lumiraventures.com]
- To cite this document: BenchChem. [FPI-1434 In Vivo Animal Model Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12362949#fpi-1434-in-vivo-animal-model-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com